

3-Methylbenzotriazine molecular structure and formula

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Compound of Interest

Compound Name: 3-Methylbenzo[1,2,4]triazine

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An In-depth Technical Guide to 3-Methylbenzotriazine

Disclaimer: The term "3-Methylbenzotriazine" is not a standard IUPAC chemical name and can be ambiguous. This guide focuses on the most plausible isomer, 3-methyl-1,2,4-benzotriazine, for which synthetic routes have been described in the scientific literature. Data for a closely related, but structurally different compound, 1-methylbenzotriazole, is used for the quantitative analysis due to the absence of specific experimental data for 3-methyl-1,2,4-benzotriazine.

Molecular Structure and Formula

The core structure of a benzotriazine consists of a benzene ring fused to a triazine ring (a six-membered ring with three nitrogen atoms). There are two main isomers of the parent benzotriazine: 1,2,3-benzotriazine and 1,2,4-benzotriazine.^[1] This guide will focus on the 1,2,4-benzotriazine isomer, substituted with a methyl group at the 3-position.

Molecular Formula: C₈H₇N₃

The molecular structure of 3-methyl-1,2,4-benzotriazine is depicted below.

Figure 1: Molecular Structure of 3-methyl-1,2,4-benzotriazine

Physicochemical and Quantitative Data

As of this writing, a comprehensive, experimentally verified dataset for 3-methyl-1,2,4-benzotriazine is not readily available in public databases. Therefore, the following table summarizes the known properties of a related compound, 1-methylbenzotriazole ($C_7H_7N_3$), which features a methyl group on a fused benzene-triazole ring system.^{[2][3][4][5]} This data is provided for comparative purposes and as an estimation of the general characteristics that might be expected for a molecule of this type.

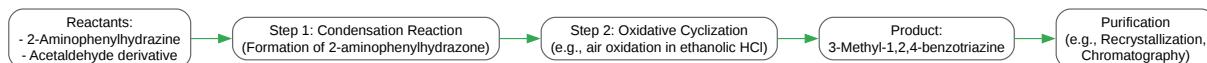
Property	Value	Citations
Molecular Formula	$C_7H_7N_3$	[5]
Molecular Weight	133.15 g/mol	[5]
Appearance	White to pale beige solid	[3]
Melting Point	64-65 °C	[2]
Boiling Point	270.5 ± 9.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	117.4 ± 18.7 °C	[2]
Solubility	Soluble in chloroform, methanol. Limited solubility in water.	[3] [6]
Vapor Pressure	0.0113 mmHg at 25°C	[3]
LogP (octanol/water)	1.06	[2]

Experimental Protocols: Synthesis of 3-Methyl-1,2,4-benzotriazine

The synthesis of 3-substituted-1,2,4-benzotriazines can be achieved through the oxidation and acid-catalyzed cyclization of 2-aminophenylhydrazones.^[7] The following protocol is a representative method for the synthesis of 3-methyl-1,2,4-benzotriazine.

3.1 Synthesis Workflow

The overall workflow involves the formation of a 2-aminophenylhydrazone intermediate from 2-aminophenylhydrazine and an acetaldehyde equivalent, followed by oxidative cyclization.



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Figure 2: Synthesis Workflow for 3-Methyl-1,2,4-benzotriazine

3.2 Detailed Methodology

This protocol is adapted from established methods for the synthesis of 3-substituted-1,2,4-benzotriazines.[7][8]

Materials:

- 2-Nitrophenylhydrazine
- Acetaldehyde
- Palladium on carbon (Pd/C) catalyst
- Hydrogen source (e.g., H₂ gas)
- Manganese dioxide (MnO₂)
- Ethanol (EtOH)
- Hydrochloric acid (HCl)
- Suitable organic solvent (e.g., Dichloromethane - DCM)

Procedure:

- Preparation of N-acetyl-N'-(2-nitrophenyl)hydrazine:

- React 2-nitrophenylhydrazine with acetic anhydride. This step introduces the precursor to the methyl group at the 3-position.
- Reduction of the Nitro Group:
 - Dissolve the N-acetyl-N'-(2-nitrophenyl)hydrazine intermediate in a suitable solvent like ethanol.
 - Add a catalytic amount of Pd/C.
 - Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, forming N-acetyl-N'-(2-aminophenyl)hydrazine.
 - Filter the reaction mixture to remove the Pd/C catalyst.
- Oxidative Cyclization:
 - Dissolve the resulting N-acetyl-N'-(2-aminophenyl)hydrazine in a solvent such as dichloromethane.
 - Add an oxidizing agent, such as activated manganese dioxide (MnO_2), to the solution.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - The oxidation of the intermediate dihydro-1,2,4-benzotriazine leads to the formation of the aromatic 3-methyl-1,2,4-benzotriazine.^[7]
- Work-up and Purification:
 - Once the reaction is complete, filter the mixture to remove the manganese dioxide.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure 3-methyl-1,2,4-benzotriazine.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Hydrogen gas is flammable and should be handled with care.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Potential Applications and Research Interest

Benzotriazine derivatives are of significant interest to researchers in medicinal chemistry and materials science. They are recognized as important heterocyclic scaffolds with a wide range of reported biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.^{[1][9]} The specific biological activities and signaling pathways associated with 3-methyl-1,2,4-benzotriazine are not well-documented and represent an area for future research. The core benzotriazine structure is valued as a versatile building block in the synthesis of other complex heterocyclic systems.^[9]

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